6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of an adamantyl group, a cyanomethylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Nicotinonitrile Core:
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with the nicotinonitrile core in the presence of a Lewis acid catalyst.
Addition of the Cyanomethylsulfanyl Group: The cyanomethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a cyanomethylsulfanyl reagent is reacted with the intermediate compound.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, using a suitable trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the core structure.
Scientific Research Applications
6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-2-[(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile: Similar structure but with a methylsulfanyl group instead of a cyanomethylsulfanyl group.
6-(1-Adamantyl)-2-[(ethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile: Similar structure but with an ethylsulfanyl group instead of a cyanomethylsulfanyl group.
Uniqueness
6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the cyanomethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
6-(1-adamantyl)-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3S/c20-19(21,22)15-6-16(25-17(14(15)10-24)26-2-1-23)18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-13H,2-5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUCCYXKPIQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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